4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Overview
Description
4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core, substituted with a piperidine ring, a fluorophenyl group, and a chlorophenylmethylidene hydrazine moiety. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the triazine core: This can be achieved through the cyclization of appropriate nitrile or amine precursors under acidic or basic conditions.
Introduction of the piperidine ring: This step involves the nucleophilic substitution of a suitable leaving group on the triazine core with piperidine.
Attachment of the fluorophenyl group: This can be done via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the chlorophenylmethylidene hydrazine moiety:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The chlorophenylmethylidene group can be reduced to form the corresponding amine.
Coupling reactions: The fluorophenyl group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for cross-coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential biological activity, this compound may be investigated for its therapeutic properties, such as anticancer, antiviral, or antimicrobial activities.
Industry: The compound can be used in the development of new agrochemicals, dyes, and polymers, owing to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE depends on its specific application. In biological systems, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazine core and the hydrazine moiety can form hydrogen bonds and other interactions with target proteins, leading to inhibition or activation of their function. The exact molecular pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar compounds to 4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE include other triazine derivatives with different substituents. Some examples are:
4-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE: This compound has a methoxy group instead of a chloro group, which may alter its chemical reactivity and biological activity.
4-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE: The presence of a bromo group can influence the compound’s reactivity in substitution and coupling reactions.
4-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE: The nitro group can introduce different electronic effects, potentially affecting the compound’s biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to other triazine derivatives.
Properties
IUPAC Name |
2-N-[(E)-(4-chlorophenyl)methylideneamino]-4-N-(4-fluorophenyl)-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN7/c22-16-6-4-15(5-7-16)14-24-29-20-26-19(25-18-10-8-17(23)9-11-18)27-21(28-20)30-12-2-1-3-13-30/h4-11,14H,1-3,12-13H2,(H2,25,26,27,28,29)/b24-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUXJZYBMYSJSN-ZVHZXABRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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